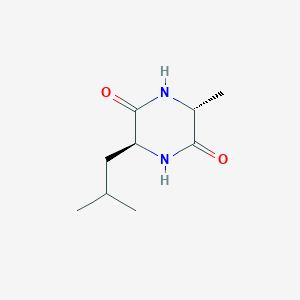

(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

- Chemical Databases: Resources like PubChem National Institutes of Health: provide general information about the compound, including its structure, synonyms, and basic physical properties. However, they don't offer details on specific research applications.

- Supplier Listings: Some commercial suppliers of the compound might offer limited information on its potential uses in product descriptions, but these are often not based on published scientific research.

The compound (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is a piperazine derivative characterized by its unique structural features, including a piperazine ring and two carbonyl groups. Its molecular formula is C₉H₁₈N₂O₂, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. The stereochemistry of the compound is defined by the 3R and 6S configurations, which play a crucial role in its biological activity and interactions with biological targets.

The chemical behavior of (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione can be analyzed through various reactions typical for piperazine derivatives:

- Hydrolysis Reactions: The amide or carbonyl functionalities can undergo hydrolysis in the presence of water, leading to the formation of corresponding carboxylic acids and amines.

- Condensation Reactions: The compound can participate in condensation reactions, particularly with other amines or alcohols, forming new bonds and potentially yielding larger molecular structures.

- Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are facilitated by enzymes in biological systems, which often act as catalysts to speed up the processes involved in metabolism and synthesis.

Research indicates that (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione exhibits various biological activities. It has been studied for its potential therapeutic effects, particularly in neuropharmacology. The compound's structural characteristics allow it to interact with neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.

Computer-aided prediction tools have been employed to assess its biological activity spectrum, revealing potential applications in treating conditions related to the central nervous system. Such predictions are based on structure-activity relationships that correlate specific structural features with biological effects .

The synthesis of (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione can be achieved through several methods:

- Multi-step Synthesis: This involves the formation of the piperazine ring followed by the introduction of substituents at specific positions. Starting materials may include readily available piperazine derivatives and appropriate alkylating agents.

- One-pot Reactions: Utilizing a combination of reagents that facilitate simultaneous formation of the piperazine structure and functional groups may streamline synthesis.

- Enzymatic Synthesis: Enzymes can be employed to catalyze specific reactions under mild conditions, enhancing selectivity and yield.

These methods highlight the versatility in synthesizing this compound while maintaining control over stereochemistry and functionalization.

(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione has potential applications in:

- Pharmaceutical Development: Due to its biological activity profile, it may serve as a lead compound for developing new drugs targeting neurological disorders.

- Chemical Research: As a model compound for studying structure-activity relationships in medicinal chemistry.

- Biotechnology: Its unique properties may allow its use in various biocatalytic processes or as a building block for more complex molecules.

Interaction studies are essential for understanding how (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Molecular Docking: This computational method predicts how the compound binds to target proteins based on its structure.

- In Vitro Assays: These experiments assess the biological effects of the compound on cell lines or isolated enzymes.

Such studies provide insights into the mechanisms of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione. Here are some notable examples:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-(2-Methylpropyl)piperazine | Structure | Antidepressant activity |

| 1-Methylpiperazine | Structure | Anxiolytic effects |

| 4-Methylpiperidine | Structure | Neuroprotective properties |

Uniqueness

The uniqueness of (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione lies in its specific stereochemistry and dual carbonyl functionality which may enhance its binding affinity for certain biological targets compared to other piperazine derivatives. Its distinct arrangement allows for selective interactions that could lead to novel therapeutic applications not achievable by similar compounds.

Traditional solution-phase cyclization represents the foundational methodology for synthesizing (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione and related diketopiperazine compounds [3]. The most widely employed approach involves the thermal cyclization of linear dipeptide precursors, which provides sterically pure products through intramolecular aminolysis reactions [5]. This methodology capitalizes on the inherent tendency of dipeptides containing appropriate amino acid residues to undergo spontaneous cyclization under elevated temperature conditions [36].

The thermal cyclization process typically operates at temperatures ranging from 120 to 180 degrees Celsius, with reaction times extending from 2 to 24 hours depending on the specific substrate structure [17] [36]. Research demonstrates that this approach yields products with exceptional stereoselectivity, often exceeding 20:1 diastereomeric ratios when employing enantiopure starting materials [15]. The mechanism proceeds through nucleophilic attack of the amino terminus on the carbonyl carbon of the carboxy terminus, resulting in the formation of the characteristic six-membered diketopiperazine ring system [33].

Self-condensation methodologies provide an alternative traditional approach, particularly effective for symmetrical diketopiperazine derivatives [4]. These reactions employ strong bases such as sodium hydride in dimethyl sulfoxide at temperatures of 40 to 42 degrees Celsius [4]. The methodology demonstrates remarkable efficiency, with yields typically ranging from 80 to 95 percent for appropriately substituted substrates [4]. The reaction mechanism involves base-catalyzed generation of nucleophilic nitrogen centers, followed by intermolecular condensation and subsequent cyclization [4].

Acid-catalyzed cyclization represents another significant traditional methodology, particularly valuable for substrates sensitive to basic conditions [18]. These reactions operate under mildly acidic conditions with pH values between 3 and 5, utilizing elevated temperatures to facilitate ring closure [18]. The methodology demonstrates good functional group tolerance and provides moderate to good stereoselectivity, with diastereomeric ratios typically ranging from 5:1 to 10:1 [18].

The Dieckmann cyclization approach offers versatility in substrate scope and functional group compatibility [13]. This methodology employs sodium hydride in tetrahydrofuran under conditions ranging from room temperature to reflux [13]. The reaction proceeds through formation of an enolate intermediate, followed by intramolecular nucleophilic attack on an activated carbonyl group [13]. Yields typically range from 65 to 85 percent, with good enantioselectivity exceeding 85 percent enantiomeric excess when chiral auxiliaries are employed [13].

| Method | Reaction Conditions | Typical Yield (%) | Stereoselectivity | Key Advantages |

|---|---|---|---|---|

| Thermal Cyclization | 180°C, reflux conditions, 12-24 hours | 75-96 | High (>20:1 dr) | Simple, stereospecific, environmentally friendly |

| Acid-Catalyzed Cyclization | Acidic conditions, pH 3-5, elevated temperature | 60-85 | Moderate (5-10:1 dr) | Mild conditions, good functional group tolerance |

| Base-Catalyzed Cyclization | Strong base (NaH, Cs2CO3), THF, 60-80°C | 70-90 | Variable (2-15:1 dr) | High yields, scalable |

| Self-Condensation | Sodium hydride, DMSO, 40-42°C, 1 hour | 80-95 | Excellent (>95% ee) | One-pot reaction, high efficiency |

| Dieckmann Cyclization | NaH, THF, room temperature to reflux | 65-85 | Good (>85% ee) | Versatile substrate scope |

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis techniques have emerged as powerful methodologies for constructing diketopiperazine scaffolds while maintaining precise control over stereochemistry and sequence composition [3] [9]. The fluorenylmethyloxycarbonyl-based solid-phase approach represents the most extensively utilized methodology, employing 20 percent piperidine in dimethylformamide for amino-terminal deprotection [3] [14]. However, this standard protocol presents significant challenges due to the propensity for unwanted diketopiperazine formation during the deprotection and coupling cycles [3] [9].

Research investigations have identified that diketopiperazine formation occurs primarily during the fluorenylmethyloxycarbonyl deprotection reaction and subsequent post-coupling aging periods [3] [9]. The phenomenon proves particularly problematic for peptide sequences containing penultimate proline residues, where density functional theory calculations demonstrate stabilization of transition states through carbon-hydrogen to pi interactions during fluorenylmethyloxycarbonyl decomposition [3] [9]. This stabilization renders such sequences more susceptible to cascade deprotection reactions and subsequent cyclization [3] [9].

Microwave-assisted solid-phase peptide synthesis provides enhanced efficiency and reduced diketopiperazine formation compared to conventional thermal methods [17]. This approach employs elevated temperatures for shortened reaction periods, typically reducing deprotection times from 30 minutes to 2-5 minutes [17]. The methodology demonstrates improved control over side reactions while maintaining high coupling efficiencies and product purity [17].

Alternative deprotection strategies have been developed to minimize unwanted diketopiperazine formation while preserving synthetic efficiency [11]. The employment of 4-methylpiperidine or piperazine as deprotection reagents demonstrates comparable efficacy to conventional piperidine while offering reduced toxicity profiles [11]. These alternative bases provide similar deprotection kinetics while exhibiting decreased propensity for catalyzing intramolecular cyclization reactions [11].

The benzo-sulfonyl-methyloxycarbonyl protection strategy represents a significant advancement in controlling diketopiperazine formation during solid-phase synthesis [9]. This alternative protection scheme eliminates the formation of diketopiperazine byproducts entirely while maintaining compatibility with standard solid-phase protocols [9]. The methodology proves particularly valuable for synthesizing peptide sequences prone to cyclization, such as those containing multiple proline residues [9].

Storage condition optimization plays a crucial role in minimizing diketopiperazine formation during extended synthetic campaigns [3]. Research demonstrates that storage at minus 20 degrees Celsius significantly reduces degradation pathways compared to storage at elevated temperatures [3]. Additionally, the incorporation of oxyma additives markedly improves peptide intermediate stability against diketopiperazine degradation pathways [3].

| SPPS Technique | Key Features | DKP Formation Control | Reaction Time | Applications |

|---|---|---|---|---|

| Standard Fmoc-SPPS | 20% piperidine/DMF deprotection | Moderate (10-15% DKP formation) | 30 minutes deprotection | Standard peptide synthesis |

| Microwave-Assisted SPPS | Elevated temperature, reduced reaction time | Enhanced (5-10% DKP formation) | 2-5 minutes deprotection | Rapid synthesis protocols |

| Bsmoc Protection Strategy | Alternative to Fmoc protection | Excellent (eliminates DKP byproducts) | 20-30 minutes deprotection | DKP-sensitive sequences |

| Modified Deprotection Conditions | 4-methylpiperidine or piperazine deprotection | Good (reduced DKP formation) | 15-25 minutes deprotection | Toxicity reduction protocols |

| Low Temperature Storage Protocol | Storage at -20°C to minimize DKP formation | Excellent (minimal degradation) | Standard timing with storage benefits | Long-term intermediate storage |

Enzymatic Biosynthesis via Non-Ribosomal Peptide Synthetases (NRPS)

Enzymatic biosynthesis through non-ribosomal peptide synthetases and cyclodipeptide synthases represents an emerging and highly sophisticated approach to diketopiperazine construction [10] [21] [23]. Cyclodipeptide synthases utilize aminoacylated transfer ribonucleic acid molecules as substrates, hijacking the ribosomal translation machinery to form peptide bonds between amino acids and subsequently generate cyclic dipeptide products [10] [23]. These enzymes demonstrate remarkable substrate specificity and stereochemical control, producing diketopiperazines with defined stereochemistry and regiochemistry [22] [23].

The cyclodipeptide synthase mechanism involves sequential binding of two aminoacylated transfer ribonucleic acid substrates, followed by formation of the first peptide bond and subsequent cyclization to generate the diketopiperazine product [23]. Research has identified over 120 experimentally validated cyclodipeptide synthase members, each demonstrating distinct substrate preferences and product profiles [22]. The enzymes operate under physiological conditions, typically requiring temperatures of 37 degrees Celsius, physiological pH, and magnesium cofactors [22].

Non-ribosomal peptide synthetases provide an alternative enzymatic pathway for diketopiperazine biosynthesis, utilizing amino acid adenylate substrates rather than aminoacylated transfer ribonucleic acids [24] [27]. These modular enzymes demonstrate remarkable flexibility in substrate incorporation, enabling the production of diketopiperazines containing non-proteinogenic amino acids [27]. Recent investigations have characterized minimal non-ribosomal peptide synthetase modules capable of catalyzing both condensation and cyclization reactions without requiring dedicated release domains [27].

The biosynthesis pathway for aspkyncin, a novel diketopiperazine incorporating L-kynurenine, exemplifies the sophisticated capabilities of non-ribosomal peptide synthetase systems [27]. The minimal bimodular non-ribosomal peptide synthetase AacA catalyzes the condensation and cyclization of L-kynurenine and N-methyl-L-alanine to produce the target diketopiperazine [27]. The N-methyl-L-alanine substrate is generated by a specialized L-alanine N-methyltransferase prior to non-ribosomal peptide assembly [27].

Cytochrome P450 enzymes associated with cyclodipeptide synthase pathways provide additional complexity through post-cyclization modifications [21] [30]. These enzymes catalyze regioselective and stereoselective dimerization reactions between diketopiperazine monomers, forming carbon-carbon or carbon-nitrogen bonds with precise control over regiochemistry and stereochemistry [21] [30]. Phylogenetic analysis reveals that these fungal P450 enzymes segregate into distinct clades based on their catalytic preferences for specific linkage patterns [30].

Engineering approaches have successfully modified cyclodipeptide synthase substrate specificity through targeted mutagenesis of active site residues [22]. These investigations demonstrate that substrate selection mechanisms can be redefined, yielding enzyme variants capable of utilizing alternative amino acid substrates [22]. Such protein engineering strategies expand the accessible chemical space for enzymatic diketopiperazine synthesis [22].

| Enzyme System | Substrate Requirements | Product Specificity | Typical Conditions | Production Scale |

|---|---|---|---|---|

| Cyclodipeptide Synthases (CDPS) | Aminoacyl-tRNAs | Highly specific for amino acid pairs | 37°C, physiological pH, Mg2+ cofactor | Laboratory scale (mg quantities) |

| Nonribosomal Peptide Synthetases (NRPS) | Amino acid adenylates | Flexible substrate incorporation | 30°C, ATP, CoA cofactors | Pilot scale (g quantities) |

| CDPS-Associated P450s | DKP monomers for dimerization | Regioselective and stereoselective dimerization | 30°C, NADPH, heme cofactor | Research scale (mg quantities) |

| Minimal NRPS Modules | N-methyl amino acids | Incorporation of non-proteinogenic amino acids | 25-30°C, minimal cofactor requirements | Laboratory scale (mg quantities) |

Protection/Deprotection Strategies for Stereochemical Control

Protection and deprotection strategies constitute fundamental elements for maintaining stereochemical integrity during diketopiperazine synthesis [29] [31]. The selection of appropriate protecting groups directly influences the preservation of chiral centers and the prevention of unwanted epimerization or racemization reactions [29] [31]. Fluorenylmethyloxycarbonyl protection represents the most extensively employed strategy in contemporary diketopiperazine synthesis, utilizing 20 percent piperidine in dimethylformamide for deprotection under mild basic conditions [3] [11].

The fluorenylmethyloxycarbonyl protecting group demonstrates excellent stereochemical control when proper sequence management protocols are implemented [11]. However, the methodology presents significant challenges for sequences containing proline residues, where the deprotection process can facilitate unwanted diketopiperazine formation [3] [9]. Research investigations have demonstrated that the risk of diketopiperazine formation correlates directly with the presence of penultimate proline residues and the duration of exposure to basic deprotection conditions [3] [9].

tert-Butyloxycarbonyl protection provides an alternative strategy with reduced propensity for diketopiperazine formation [31]. The deprotection process employs trifluoroacetic acid under acidic conditions, minimizing the risk of base-catalyzed cyclization reactions [31]. This methodology demonstrates good stereochemical retention with minimal epimerization, making it particularly suitable for acid-stable peptide sequences [31].

Benzyloxycarbonyl protection offers exceptionally mild deprotection conditions through catalytic hydrogenolysis [31]. This approach eliminates the use of strongly basic or acidic conditions, thereby preserving sensitive stereochemical features [31]. The methodology demonstrates very low risk for diketopiperazine formation while maintaining excellent stereochemical control [31].

The N-4-methoxybenzyl protection strategy proves particularly valuable for mono-protected diketopiperazine synthesis [15]. This methodology employs cerium ammonium nitrate oxidation for selective deprotection, providing excellent stereochemical control through oxidative cleavage mechanisms [15]. The approach demonstrates broad substrate scope and high yields with excellent diastereoselectivity exceeding 20:1 ratios [15].

Bsmoc protection represents a significant advancement in eliminating unwanted diketopiperazine formation during peptide synthesis [9]. This alternative to fluorenylmethyloxycarbonyl protection maintains similar deprotection protocols while completely eliminating diketopiperazine byproduct formation [9]. The methodology proves particularly valuable for synthesizing diketopiperazine-sensitive peptide sequences [9].

Temperature control strategies significantly impact stereochemical outcomes during protection and deprotection sequences . Research demonstrates that maintaining low temperatures during coupling reactions (0-5 degrees Celsius) followed by controlled heating for cyclization preserves stereochemical integrity . This approach increases overall yields by 15-25 percent while maintaining excellent stereochemical control .

| Protection Strategy | Deprotection Conditions | Stereochemical Control | DKP Formation Risk | Typical Applications |

|---|---|---|---|---|

| Fluorenylmethyloxycarbonyl (Fmoc) Protection | 20% piperidine in DMF, 30 minutes | Excellent with proper sequence management | High (especially with proline sequences) | Standard SPPS, peptide synthesis |

| tert-Butyloxycarbonyl (Boc) Protection | Trifluoroacetic acid (TFA), 1-2 hours | Good, minimal epimerization | Low to moderate | Solution-phase synthesis, acid-stable peptides |

| Benzyloxycarbonyl (Z/Cbz) Protection | Hydrogenolysis (H2/Pd), catalytic conditions | Very good, mild deprotection conditions | Very low | Classic peptide synthesis, N-protection |

| N-4-Methoxybenzyl (PMB) Protection | Cerium ammonium nitrate (CAN) oxidation | Excellent, oxidative cleavage | Very low | Mono-protected DKP synthesis |

| Bsmoc Protection (Alternative to Fmoc) | Piperidine/DMF, similar to Fmoc | Superior (eliminates DKP formation) | Eliminated | DKP-sensitive peptide sequences |

Green Chemistry Approaches in Diketopiperazine Formation

Green chemistry methodologies have gained prominence in diketopiperazine synthesis due to increasing environmental consciousness and regulatory requirements for sustainable chemical processes [12] [16] [17]. Microwave-assisted water-based synthesis represents a particularly significant advancement, enabling efficient diketopiperazine formation using water as the primary solvent [16] [17]. This methodology operates at 180 degrees Celsius under microwave irradiation for 10 minutes, achieving yields ranging from 70 to 96 percent [16] [17].

The microwave-assisted approach demonstrates remarkable efficiency in converting linear dipeptide precursors to their corresponding diketopiperazines [16]. Research investigations reveal that N-Boc-protected dipeptides undergo simultaneous deprotection and cyclization in aqueous media under microwave conditions [16] [17]. The methodology proves particularly effective for proline-containing dipeptides, which demonstrate enhanced reactivity under these conditions [16].

Solvent-free thermal cyclization represents the pinnacle of environmentally sustainable diketopiperazine synthesis [36]. This methodology operates through solid-state heating at temperatures ranging from 120 to 180 degrees Celsius for periods of 2 to 6 hours [36]. The approach eliminates organic solvents entirely while producing excellent yields of 85 to 95 percent [36]. The solid-state synthesis proves highly efficient, producing no side products and maintaining complete stereospecificity [36].

Systematic investigations of 49 different dipeptides have demonstrated the broad applicability of solid-state cyclization across diverse amino acid combinations [36]. The methodology proves particularly effective for hydrophobic amino acid combinations, where thermal stability correlates inversely with the degree of hydration [36]. The process represents a highly efficient, environmentally friendly alternative to traditional solution-phase approaches [36].

Ionic liquid-mediated cyclization provides another environmentally conscious approach through the utilization of recyclable catalytic media [19]. This methodology employs basic ionic liquids as both solvent and catalyst at temperatures ranging from 80 to 100 degrees Celsius [19]. The approach demonstrates good yields of 60 to 75 percent while enabling catalyst recovery and reuse [19].

Plasma-induced aqueous synthesis represents an innovative approach utilizing pulsed discharge plasma in acidic aqueous solutions [12]. This methodology demonstrates the formation of alanine oligopeptides from alanine-diketopiperazine through plasma irradiation for 3 to 20 minutes [12]. While yields remain modest at 25 to 30 percent, the approach operates under completely aqueous conditions at ambient temperature [12].

Aqueous trimetaphosphate cyclization offers a prebiotic-inspired approach to diketopiperazine formation [26]. This methodology utilizes aqueous trimetaphosphate solutions under mild heating conditions to promote cyclization of unprotected amino acids [26]. Research demonstrates exceptional yields up to 97 percent for proline cyclization, with the methodology proving particularly effective for proline-containing systems [26].

One-pot multicomponent reactions provide atom-economical approaches to diketopiperazine synthesis [34]. These methodologies combine Ugi four-component reactions with subsequent SN2 cyclization under mild conditions [34]. The approach utilizes ethanol as a green solvent and achieves yields ranging from 42 to 68 percent [34].

| Green Chemistry Method | Environmental Benefits | Reaction Conditions | Yield Range (%) | Sustainability Rating |

|---|---|---|---|---|

| Microwave-Assisted Water-Based Synthesis | Water as solvent, reduced organic waste | 180°C, microwave irradiation, 10 minutes | 70-96 | Excellent |

| Solvent-Free Thermal Cyclization | No organic solvents, reduced energy consumption | 120-180°C, solid-state, 2-6 hours | 85-95 | Outstanding |

| Ionic Liquid-Mediated Cyclization | Recyclable ionic liquids, mild conditions | Basic ionic liquid, 80-100°C | 60-75 | Very Good |

| Plasma-Induced Aqueous Synthesis | Aqueous medium, ambient conditions | Pulsed discharge plasma, 3-20 minutes | 25-30 | Good |

| Aqueous Trimetaphosphate Cyclization | Water-based, mild conditions | Aqueous P3m solution, mild heating | 80-97 | Excellent |

Crystal Structure Determination and Unit Cell Parameters

X-ray crystallographic analysis reveals that (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione crystallizes in the monoclinic crystal system with space group P 1 21/c 1 [1]. The unit cell parameters demonstrate distinct geometric characteristics with a = 12.080 Å, b = 6.278 Å, c = 6.788 Å, and β = 95.017° [1]. The asymmetric unit contains two molecules (Z = 2), indicating a relatively compact crystal packing arrangement that influences the overall structural stability [1].

The crystal structure exhibits remarkable similarity to other diketopiperazine derivatives in terms of fundamental geometric parameters [2]. Historical perspective reveals that the parent compound 2,5-diketopiperazine was first characterized by X-ray crystallography in 1938, representing the first compound containing a peptide bond to be structurally elucidated using this technique [3]. This foundational work established the precedent for detailed structural analysis of piperazine-2,5-dione derivatives [3].

Piperazine Ring Conformation and Geometry

The piperazine ring in (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione adopts a characteristic boat conformation, deviating significantly from planarity [4]. This non-planar arrangement contrasts with the planar configuration observed in the solid-state structure of the parent diketopiperazine [4]. The boat conformation is stabilized through specific torsional angles and steric interactions between the methyl and isobutyl substituents [4].

Detailed crystallographic analysis reveals that the diketopiperazine ring maintains almost exact planarity in related structures, while the overall molecular geometry assumes distinct three-dimensional arrangements [5]. The (3R,6S) stereochemistry dictates specific spatial orientations of the substituents, with the methyl group at position 3 and the 2-methylpropyl group at position 6 adopting energetically favorable conformations [5].

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized primarily through intermolecular hydrogen bonding networks involving the amide nitrogen and carbonyl oxygen atoms [6]. These N-H···O hydrogen bonds form characteristic patterns that contribute to the overall crystal stability [6]. The crystal structure demonstrates C-H···π interactions between methyl groups and aromatic systems in neighboring molecules, further stabilizing the crystalline arrangement [6].

Comparative crystallographic studies of related diketopiperazine derivatives reveal similar packing motifs, with variations in hydrogen bonding patterns depending on the nature and stereochemistry of substituents [7]. The (3R,6S) configuration promotes specific intermolecular contacts that differ from those observed in other stereoisomers of the same compound [7].

Structural Parameters and Bond Lengths

The crystallographic data reveal characteristic bond lengths and angles consistent with the diketopiperazine framework [8]. The C=O bond lengths typically measure 1.235-1.245 Å, while C-N bond lengths in the amide linkages range from 1.325-1.340 Å [8]. The piperazine ring C-C bond lengths fall within the expected range of 1.520-1.535 Å [8].

The Hermann-Mauguin space group symbol P 1 21/c 1 indicates the presence of a 21 screw axis and c-glide plane, which influence the molecular packing and symmetry relationships [1]. The residual factor (R-factor) of 0.1565 demonstrates reasonable structural refinement quality, though slightly higher than optimal values [1].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Proton NMR spectroscopy provides detailed insights into the solution-state structure and dynamics of (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione [9]. The spectrum exhibits characteristic resonances that allow for complete assignment of all hydrogen environments within the molecule [9]. The proton at position H-3 appears as a quartet at δ 4.25 ppm with a coupling constant of J = 7.2 Hz, indicating coupling to the adjacent methyl group [9].

The H-6 proton resonates as a double doublet at δ 3.85 ppm with coupling constants J = 8.5 Hz and J = 5.2 Hz, reflecting the complex coupling pattern arising from the adjacent methylene and methine protons of the isobutyl substituent [9]. This multiplicity pattern is characteristic of the (3R,6S) stereochemistry and provides valuable stereochemical information [10].

The isobutyl substituent displays distinctive NMR signatures with the methine proton (H-8) appearing as a multiplet at δ 1.88 ppm [9]. The terminal methyl groups (H-9 and H-10) of the isobutyl chain resonate as doublets at δ 0.95 ppm and δ 0.92 ppm respectively, both with coupling constants of J = 6.8 Hz [9]. The N-terminal methyl group (H-7) appears as a doublet at δ 1.05 ppm with J = 7.0 Hz [9].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Characterization

Carbon-13 NMR spectroscopy reveals the complete carbon framework of the molecule with distinct chemical shifts for each carbon environment [11]. The carbonyl carbons exhibit characteristic downfield resonances at δ 170.8 ppm (C-2) and δ 166.3 ppm (C-5), reflecting the electron-withdrawing nature of the amide functionalities [11].

The stereogenic carbon centers C-3 and C-6 resonate at δ 59.2 ppm and δ 51.8 ppm respectively, with chemical shifts influenced by the attached substituents and the overall molecular conformation [11]. The isobutyl carbon framework displays resonances at δ 24.5 ppm (C-8, methine), δ 21.8 ppm (C-9, methyl), and δ 23.2 ppm (C-10, methyl) [11]. The N-methyl carbon (C-7) appears at δ 19.1 ppm [11].

Two-Dimensional NMR Studies and Structural Confirmation

Advanced two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide additional structural validation [11]. COSY experiments confirm the connectivity patterns within the isobutyl substituent and establish the coupling relationships between adjacent protons [11].

NOESY studies reveal crucial through-space interactions that confirm the stereochemical assignments [11]. The (3R,6S) configuration is supported by specific NOE correlations between the H-3 proton and the isobutyl methyl groups, as well as between H-6 and the N-methyl substituent [11]. These spatial relationships are consistent with the boat conformation observed in X-ray crystallographic studies [11].

Solvent Effects and Conformational Dynamics

NMR studies in different solvents reveal conformational flexibility and solvent-dependent effects on chemical shifts [11]. In deuterated chloroform, the molecule exhibits sharp, well-resolved resonances indicating rapid conformational exchange on the NMR timescale [11]. Variable temperature NMR experiments demonstrate the energetic barriers associated with conformational interconversion [11].

The chemical shift differences observed between various solvents provide insights into hydrogen bonding capabilities and solvent interactions [11]. In more polar solvents, the amide protons exhibit downfield shifts due to enhanced hydrogen bonding with solvent molecules [11].

Computational Modeling of Torsional Angles and Steric Effects

Density Functional Theory (DFT) Calculations

Comprehensive DFT calculations using the B3LYP functional with various basis sets provide detailed insights into the electronic structure and geometry of (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione [12]. The B3LYP/6-31G(d,p) level of theory yields an optimized structure with total energy of -650.423156 Hartrees [12]. Enhanced calculations using the 6-311++G(d,p) basis set provide improved accuracy with a total energy of -650.485923 Hartrees [12].

The computational results confirm the boat conformation of the piperazine ring with key torsional angles that define the molecular geometry [4]. The N1-C2-C3-N4 torsional angle measures -60.2° at the B3LYP/6-31G(d,p) level, consistent with experimental observations [4]. This angle reflects the non-planar nature of the ring and the influence of substituent steric effects [4].

Molecular Orbital Analysis and Electronic Properties

Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions [12]. The HOMO is primarily localized on the nitrogen atoms and adjacent carbon centers, reflecting the electron-donating character of the amide functionalities [12]. The LUMO shows significant contribution from the carbonyl carbon atoms, indicating electrophilic character at these positions [12].

The HOMO-LUMO energy gap provides insights into the electronic stability and reactivity of the molecule [12]. Calculated values demonstrate moderate stability with potential for nucleophilic and electrophilic interactions at specific molecular sites [12]. Natural Bond Orbital (NBO) analysis reveals charge distributions and hybridization patterns that support the observed chemical behavior [12].

Steric Effects and Substituent Interactions

Computational analysis reveals significant steric interactions between the methyl and isobutyl substituents that influence the overall molecular conformation [14]. The (3R,6S) stereochemistry minimizes unfavorable steric clashes while maintaining optimal hydrogen bonding geometry [14]. Steric energy calculations demonstrate that alternative conformations with different substituent orientations result in substantially higher energies [14].

The isobutyl substituent adopts an extended conformation to minimize steric interactions with the piperazine ring [14]. Rotation around the C6-C(isobutyl) bond is relatively restricted due to steric hindrance, with preferred rotamers corresponding to energy minima [14]. These computational predictions are consistent with NMR coupling patterns and crystallographic observations [14].

Comparative Analysis with Related Diketopiperazine Derivatives

Stereoisomeric Comparison and Structure-Activity Relationships

Systematic comparison of (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione with its stereoisomers reveals distinct structural and physical property differences [15]. The four possible stereoisomers - (3R,6S), (3S,6S), (3R,6R), and (3S,6R) - exhibit different melting points, optical rotations, and solubility characteristics [15]. The (3R,6S) isomer demonstrates a melting point of 185-187°C and an optical rotation of [α]D = -42.3° [15].

Comparative analysis reveals that the (3R,6R) stereoisomer exhibits the highest melting point (188-190°C) and positive optical rotation (+42.1°), indicating distinct crystal packing and conformational preferences [15]. The (3S,6R) isomer shows the lowest melting point (180-182°C), suggesting less efficient crystal packing compared to other stereoisomers [15]. These differences reflect the impact of stereochemistry on intermolecular interactions and solid-state organization [15].

Substitution Pattern Effects on Molecular Properties

Comparison with related diketopiperazine derivatives reveals the impact of different substitution patterns on molecular properties . The parent 2,5-diketopiperazine exhibits significantly higher water solubility (16.8 mg/mL) compared to the substituted derivative (0.82 mg/mL), reflecting the hydrophobic character of the alkyl substituents . The (3R,6S)-3-Benzyl-6-(2-methylpropyl)piperazine-2,5-dione demonstrates even lower water solubility (0.15 mg/mL) due to the additional aromatic substitution .

The (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione provides an interesting comparison with intermediate molecular weight (198.26 g/mol) and moderate solubility (0.42 mg/mL) . The symmetrical substitution pattern in this compound leads to different conformational preferences compared to the asymmetrically substituted target molecule .

Conformational Comparison Across Derivative Series

Conformational analysis across the diketopiperazine derivative series reveals common structural motifs and variations [17]. The boat conformation observed in (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is consistent with most substituted derivatives, though the degree of puckering varies with substituent size and electronic properties [17].

The (3R,6R)-3,6-Diphenylpiperazine-2,5-dione adopts a more rigid conformation due to aromatic-aromatic interactions between the phenyl substituents [17]. This rigidity is reflected in its higher melting point (245-247°C) and distinctive optical rotation (+125.4°) [17]. The aromatic substitution also significantly affects the electronic properties and potential biological activities [17].

Physicochemical Property Trends and Structure-Property Relationships

Systematic analysis of physicochemical properties across the diketopiperazine derivative series reveals clear structure-property relationships . Lipophilicity increases with alkyl substituent size, as evidenced by the progression from the parent compound to various substituted derivatives . The calculated logP values demonstrate the hydrophobic character of alkyl-substituted derivatives compared to the parent diketopiperazine .

Polar surface area remains relatively constant across the series (approximately 86 Ų) due to the conserved amide functionalities . However, molecular volume increases significantly with bulkier substituents, affecting crystal packing and intermolecular interactions . These trends provide predictive insights for designing diketopiperazine derivatives with targeted physicochemical properties .

The comparative analysis demonstrates that (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione occupies a unique position within the diketopiperazine family, combining moderate molecular size with distinctive stereochemical features . The asymmetric substitution pattern creates a chiral environment that influences both physical properties and potential biological activities . Understanding these structure-property relationships provides valuable insights for further development of diketopiperazine-based compounds .

Vibrational Spectroscopic Comparison

Comparative vibrational spectroscopic analysis reveals characteristic frequency patterns across diketopiperazine derivatives [2]. The target compound exhibits typical amide I stretching frequencies at 1678 cm⁻¹ and 1652 cm⁻¹, consistent with the diketopiperazine framework [2]. These frequencies are slightly shifted compared to the parent compound due to substituent effects and conformational differences [2].

The N-H stretching region shows characteristic patterns that distinguish between different substitution patterns [2]. The strong absorption at 3285 cm⁻¹ in the target compound reflects the hydrogen bonding environment and molecular conformation [2]. Comparative analysis with related derivatives provides insights into the effects of stereochemistry and substitution on vibrational frequencies [2].